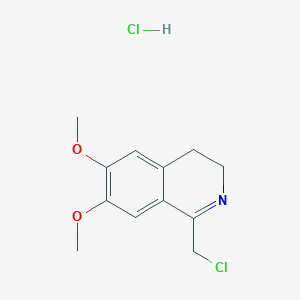

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2;/h5-6H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLYUFVXBYMPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CCl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508812 | |

| Record name | 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52210-49-8 | |

| Record name | NSC64283 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride typically involves several steps:

-

Synthetic Routes and Reaction Conditions

- The starting material is usually 6,7-dimethoxy-1-tetralone, which undergoes a Pictet-Spengler reaction with formaldehyde and hydrochloric acid to form the isoquinoline core.

- The chloromethyl group is introduced via a chloromethylation reaction, where the isoquinoline derivative is treated with chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride.

-

Industrial Production Methods

- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:

-

Types of Reactions

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: Reduction of the isoquinoline core can lead to the formation of tetrahydroisoquinoline derivatives.

-

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

-

Major Products

- Substitution reactions yield various substituted isoquinoline derivatives.

- Oxidation reactions produce quinoline derivatives.

- Reduction reactions result in tetrahydroisoquinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride exhibit various biological activities:

- Smooth Muscle Activity : Studies have shown that derivatives can influence the contractile activity of smooth muscle tissues. For instance, one study demonstrated that a related compound reduced the strength of calcium-induced contractions in smooth muscle .

- Neuroprotective Effects : Isoquinoline derivatives are being explored for their neuroprotective properties. This is particularly relevant for conditions like neurodegenerative diseases where oxidative stress plays a significant role.

Therapeutic Potential

The therapeutic potential of this compound is being actively investigated across several domains:

- Anticancer Properties : Some isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial Activity : Research has indicated that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

Case Study 1: Smooth Muscle Contractility

A study published in the journal PMC investigated the effects of a derivative of this compound on smooth muscle contractility. The results showed a significant reduction in contractile strength, suggesting potential applications in treating conditions related to excessive muscle contraction .

Case Study 2: Anticancer Activity

In another study focusing on isoquinoline derivatives, researchers evaluated their effects on cancer cell lines. The findings revealed that these compounds could inhibit cell growth significantly and induce apoptosis, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride involves its interaction with molecular targets and pathways:

-

Molecular Targets

- The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

- It may act as an inhibitor or activator of specific biochemical pathways.

-

Pathways Involved

- The exact pathways depend on the specific biological context and the nature of the interactions.

- Studies have shown that it can affect signaling pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights structural and functional differences between 1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride and related compounds:

Biological Activity

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as Huntington's disease. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₁₅ClN₁O₂

- Molecular Weight : 276.16 g/mol

- CAS Number : 52210-49-8

Synthesis

The compound can be synthesized through a one-pot method involving 3,4-dimethoxy phenethylamine and a formylation reagent, followed by a reaction with oxalyl chloride and phosphotungstic acid. This method yields high purity (>99%) and significant yields (>75%) with reduced operational complexity and costs .

Research indicates that this compound exhibits biological activity through modulation of muscle contractility and potential neuroprotective effects. Its structure suggests that it may interact with specific receptors or enzymes involved in neurotransmission and muscle contraction.

Case Studies and Experimental Findings

- Muscle Contractility Studies : In vitro experiments showed that the compound influences the spontaneous contractile activity of smooth muscle tissues. It was found to reduce the strength of calcium-induced contractions at concentrations ranging from 25 to 100 μM. The maximal effect was observed at 50 μM, where it reduced contraction force significantly compared to acetylcholine (ACh) stimulation .

- Neuroprotective Potential : The compound has been investigated for its neuroprotective properties in models of Huntington's disease. Similar isoquinoline derivatives have demonstrated the ability to modulate neurotransmitter systems and provide neuroprotection against excitotoxicity .

Data Summary

Q & A

Q. What are the standard synthetic routes for preparing 1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, tetrabenazine synthesis involves reacting 3-(dimethylaminomethyl)-5-methylhexan-2-one acid addition salts with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in the presence of organic acids . Intermediates are characterized using nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) to confirm structural integrity and purity . Key steps include cyclization and acid-catalyzed dehydration, with reaction progress monitored via thin-layer chromatography (TLC).

Q. What analytical methods are recommended for purity assessment and structural confirmation?

Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) . Structural confirmation employs:

Q. How should this compound be stored to maintain stability, and what safety precautions are critical?

- Storage : Keep in airtight, light-resistant containers at room temperature (20–25°C). Prolonged storage can lead to degradation; avoid exposure to oxidizers .

- Safety : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. The compound is classified as WGK 3 (highly hazardous to water) and requires disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) enhance nucleophilic substitution efficiency in alkylation steps .

- Catalysis : Potassium carbonate improves deprotonation in condensation reactions (e.g., tetrabenazine synthesis, achieving 21% total yield) .

- Temperature control : Maintaining 60–70°C during cyclization minimizes byproduct formation .

Discrepancies in reported yields (e.g., 21% vs. higher industrial claims) may stem from purification methods, such as recrystallization in ethanol/methanol .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting points)?

Conflicting data (e.g., melting points ranging from 194°C to 202°C) arise from polymorphic forms or hydration states . Mitigation approaches:

Q. How can this compound be functionalized to develop bioactive analogs, and what analytical challenges arise?

Derivatization strategies include:

- Amide coupling : React with acyl chlorides/isocyanates to create analogs targeting kinase pathways (e.g., PI3K/AKT/GSK3β inhibitors) .

- Reductive alkylation : Introduce substituents at the chloromethyl group for enhanced bioavailability .

Challenges include: - Regioselectivity : NMR-guided reaction monitoring avoids over-substitution .

- Byproduct detection : High-resolution LC-MS distinguishes stereoisomers .

Q. What methodologies validate its role as a reference standard in pharmacopeial applications?

For regulatory compliance (e.g., ANDA submissions):

Q. How do ecological toxicity data gaps impact its use in preclinical research?

While classified as non-hazardous for transport, missing ecotoxicological data (e.g., LC50 for fish) necessitate precautionary measures:

- Waste containment : Use solvent traps to prevent environmental release .

- Alternatives assessment : Evaluate greener solvents (e.g., cyclopentyl methyl ether) in synthetic routes .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.